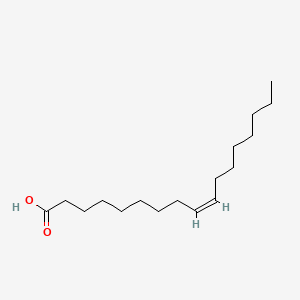

cis-9-Heptadecenoic acid

Übersicht

Beschreibung

cis-9-Heptadecensäure: ist eine einfach ungesättigte Fettsäure mit der chemischen Formel C17H32O2. Sie ist ein Hauptbestandteil von Wiederkäuerfett und -milch . Diese Verbindung ist auch bekannt für ihre antifungalen Eigenschaften und wird von bestimmten Biokontrollmitteln produziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: cis-9-Heptadecensäure kann durch verschiedene Verfahren synthetisiert werden, darunter die Fermentation von gentechnisch veränderten Mikroorganismen. Ein solches Verfahren beinhaltet die Verwendung der öligen Hefe Yarrowia lipolytica. Die Produktion wird durch ein zentrales Verbunddesign optimiert, das bestimmte Konzentrationen von Saccharose, Glycerin, Natriumacetat, Natriumpropionat und Hefeextrakt beinhaltet .

Industrielle Produktionsmethoden: Die industrielle Produktion von cis-9-Heptadecensäure beinhaltet großtechnische Fermentationsprozesse. So können beispielsweise in einem 5-Liter-Bioreaktor die jeweiligen Gehalte an Lipiden und cis-9-Heptadecensäure im Kulturmedium nach 96 Stunden Fermentation signifikante Konzentrationen erreichen .

Chemische Reaktionsanalyse

Reaktionstypen: cis-9-Heptadecensäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Ozon durchgeführt werden.

Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff erreicht werden.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder andere Nucleophile beinhalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von kurzkettigen Fettsäuren führen, während die Reduktion gesättigte Fettsäuren erzeugen kann.

Wissenschaftliche Forschungsanwendungen

cis-9-Heptadecensäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Industrie: cis-9-Heptadecensäure wird bei der Herstellung von Biokraftstoffen und anderen Oleochemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den cis-9-Heptadecensäure ihre Wirkung entfaltet, beinhaltet ihre Wechselwirkung mit Zellmembranen. In Pilzen lagert sie sich in die Pilzmembranen ein und führt zu einer Erhöhung der Membranfluidität. Dies führt zu Konformationsänderungen in Membranproteinen, erhöhter Membranpermeabilität und schließlich zum zytoplasmatischen Zerfall .

Analyse Chemischer Reaktionen

Structural Characteristics and Reactivity

Molecular formula : C₁₇H₃₂O₂

IUPAC name : (9Z)-heptadec-9-enoic acid

Key functional groups :

-

Carboxylic acid (-COOH)

-

cis-configured double bond (C9–C10)

The carboxylic acid group enables typical acid-base reactions (e.g., salt formation), esterification, and amidation. The double bond allows for hydrogenation, oxidation, and electrophilic addition reactions .

Hydrogenation of the Double Bond

The cis double bond undergoes catalytic hydrogenation to yield saturated heptadecanoic acid (C17:0):

Conditions :

Oxidation Reactions

The double bond is susceptible to oxidation, forming epoxy or dihydroxy derivatives. Ozonolysis cleaves the double bond, producing nonanoic acid (C9) and octanoic acid (C8):

Agents :

Esterification and Derivatives

The carboxylic acid reacts with alcohols to form esters, a key step in lipid modification and biodiesel production:

Applications :

Cellular Interaction in Antifungal Activity

This compound disrupts fungal membranes by:

-

Partitioning into phospholipid bilayers.

-

Increasing membrane fluidity via cis double bond-induced disorder.

-

Disrupting membrane proteins , leading to cytoplasmic leakage .

Key findings :

-

Fungi with low sterol content (e.g., Pythium spp.) show higher sensitivity .

-

No enzymatic modification or degradation occurs in fungal cells .

Immunomodulatory Effects

In human monocytes:

-

Inhibition of TNF-α release by 40–60% at 0.001% concentration.

-

Stimulation of macrophage differentiation markers (RM 3/1 antigen) .

Mechanism :

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Overview

Cis-9-heptadecenoic acid, also known as margaroleic acid, is a monounsaturated fatty acid with the molecular formula C17H32O2. This compound has garnered attention for its diverse applications in scientific research, particularly in the fields of biocontrol, cancer therapy, and nutritional studies. This article explores the various applications of this compound, supported by data tables and documented case studies.

Antifungal Properties

This compound has been identified as an antifungal agent produced by the biocontrol fungus Pseudozyma flocculosa. Research indicates that this fatty acid inhibits the growth and spore germination of various fungi. The mechanism of action appears to be linked to alterations in membrane permeability and interactions with membrane sterols.

Case Study: Antifungal Activity

A study investigated the effects of this compound on several fungal species, revealing varying sensitivities based on their lipid compositions. The results indicated that fungi with lower intrinsic sterol content were more susceptible to the antifungal effects of this compound .

| Fungal Species | Growth Inhibition (%) | Sterol Content (mg/g) |

|---|---|---|

| B. cinerea | 75 | 0.5 |

| C. cucumerinum | 60 | 0.3 |

| P. infestans | 45 | 0.7 |

Cancer Research

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of non-small cell lung cancer cells (PC-9) and their gefitinib-resistant counterparts (PC-9/GR). Studies suggest that this fatty acid promotes apoptosis and inhibits cell migration, making it a potential therapeutic agent against certain types of cancer.

Case Study: Effect on Lung Cancer Cells

A study compared the effects of this compound with other dietary fatty acids on PC-9 cells. The results demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner .

| Fatty Acid | Inhibition of PC-9 Cell Proliferation (%) | Apoptosis Induction (%) |

|---|---|---|

| C14:0 | 20 | 15 |

| C16:0 | 30 | 25 |

| C17:1 | 50 | 40 |

Nutritional Applications

Research has highlighted the nutritional benefits of odd-chain fatty acids, including this compound, which are thought to play a role in human health due to their unique biochemical properties. These fatty acids are being studied for their potential benefits in metabolic health and as dietary supplements.

Case Study: Nutritional Benefits

A study examined the lipid profiles of various food sources rich in odd-chain fatty acids, noting that this compound contributes positively to lipid metabolism and may influence health outcomes related to cardiovascular diseases .

| Food Source | Odd-Chain Fatty Acid Content (%) |

|---|---|

| Ruminant Animal Oils | 35 |

| Dairy Products | 25 |

| Plant Oils | 5 |

Industrial Applications

The production of this compound through fermentation processes using genetically engineered strains like Yarrowia lipolytica has been explored for industrial applications, including biofuel production. This approach not only enhances yield but also promotes sustainable practices.

Case Study: Fermentation Optimization

A recent study optimized the production parameters for this compound using a genetically modified yeast strain, achieving significant yields under specific growth conditions .

| Parameter | Optimal Value |

|---|---|

| Sucrose Concentration | 52.4 g/L |

| Glycerol Concentration | 26.9 g/L |

| Yeast Extract | 4 g/L |

Wirkmechanismus

The mechanism by which cis-9-Heptadecenoic Acid exerts its effects involves its interaction with cellular membranes. In fungi, it partitions into the fungal membranes, causing an increase in membrane fluidity. This leads to conformational changes in membrane proteins, increased membrane permeability, and eventually cytoplasmic disintegration .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

cis-10-Heptadecensäure: Eine weitere einfach ungesättigte Fettsäure mit ähnlicher Struktur, die sich aber in der Position der Doppelbindung unterscheidet.

cis-9-Pentadecensäure: Eine kurzkettige Fettsäure mit ähnlichen Eigenschaften.

Einzigartigkeit: cis-9-Heptadecensäure ist einzigartig aufgrund ihrer spezifischen antifungalen Eigenschaften und ihres hohen Anteils in Wiederkäuerfett und -milch . Ihre Produktion durch mikrobielle Fermentation unterscheidet sie auch von anderen ähnlichen Fettsäuren .

Biologische Aktivität

Cis-9-heptadecenoic acid (CHDA), also known as heptadecenoic acid, is a monounsaturated fatty acid recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in treating various conditions, including psoriasis, allergies, and fungal infections. This article reviews the biological activity of CHDA, supported by research findings, case studies, and data tables.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₇H₃₂O₂

- Molecular Weight : 268.45 g/mol

1. Anti-inflammatory Effects

Research indicates that CHDA exhibits significant anti-inflammatory properties. It has been shown to inhibit lymphocyte activation, which is crucial in mediating allergic responses and autoimmune diseases. In a study involving human monocytes, CHDA was found to reduce the expression of inflammatory markers and cytokines such as TNFα, suggesting its role in modulating immune responses .

2. Effects on Psoriasis and Allergies

CHDA has been identified as a potential therapeutic agent for psoriasis and allergic conditions. A patent describes its efficacy in treating these conditions by inhibiting lymphocyte activation and promoting macrophage differentiation towards a healing phenotype . Furthermore, it has shown promise in reducing symptoms associated with atopic dermatitis and allergic rhinitis.

3. Antifungal Activity

CHDA is produced by the biocontrol agent Pseudozyma flocculosa, exhibiting antifungal properties against various fungal pathogens. Studies have demonstrated that CHDA inhibits fungal growth and spore germination, with varying sensitivity observed among different fungal species. The mechanism of action appears to be linked to the intrinsic sterol content of the fungi rather than direct interaction with membrane sterols .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Treatment of Psoriasis

A clinical study evaluated the effects of topical formulations containing CHDA on patients with psoriasis. Results indicated significant improvements in skin lesions and a reduction in inflammatory markers after consistent application over a period of eight weeks.

Case Study 2: Antifungal Efficacy

In vitro studies assessed the antifungal activity of CHDA against Colletotrichum species responsible for anthracnose in banana plants. The results showed that CHDA effectively inhibited mycelial growth at concentrations above 50 µL/mL, highlighting its potential use in agricultural applications .

Eigenschaften

IUPAC Name |

(Z)-heptadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBYPNXLFMSGKH-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020795 | |

| Record name | (Z)-9-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1981-50-6 | |

| Record name | Margaroleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Heptadecenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-9-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cis-9-Heptadecenoic acid (CHDA) as an antifungal agent?

A1: Research suggests that CHDA's antifungal activity is primarily linked to its interaction with fungal cell membranes. [] While the exact mechanism is not fully elucidated, it is proposed that CHDA partitions into the membrane, leading to increased fluidity. [] This effect is more pronounced in fungi with lower sterol content, as sterols can buffer against fluidity changes. [] The increased membrane disorder likely disrupts membrane protein function, increases permeability, and ultimately leads to cell death. [] Interestingly, CHDA doesn't seem to directly interact with sterols or undergo modification by the fungi. []

Q2: Are there differences in susceptibility to CHDA among different fungal species?

A2: Yes, sensitivity to CHDA varies considerably among fungi. [] Studies indicate that fungi with intrinsically low sterol content are more susceptible to CHDA's effects. [] This susceptibility is less dependent on the level of unsaturation in phospholipid fatty acids. [] This suggests that the ability of fungal membranes to buffer fluidity changes, largely determined by sterol content, plays a crucial role in CHDA sensitivity.

Q3: Beyond its antifungal properties, what other applications does this compound have?

A3: this compound has shown potential in the treatment of skin conditions. It has been explored for its use in treating psoriasis and allergies. [] Additionally, it can serve as a valuable resource in the chemical industry. For instance, it can be utilized in the production of biofuel. []

Q4: Can this compound be produced through microbial fermentation?

A4: Yes, this compound can be produced through fermentation using genetically engineered strains of the oleaginous yeast Yarrowia lipolytica. [] This yeast has been successfully modified to optimize the biosynthesis of this compound, achieving significant yields in laboratory settings. []

Q5: How is the production of this compound by Yarrowia lipolytica optimized?

A5: Researchers have utilized a design of experiment strategy, specifically a central composite design, to optimize this compound production in Yarrowia lipolytica. [] This approach involves systematically varying factors like carbon source type and concentration (sucrose, glycerol, sodium acetate, sodium propionate) and nitrogen source (yeast extract) to determine the optimal combination for maximizing both cell density and this compound content in the produced lipids. [] This method allows for efficient identification of fermentation conditions that yield the highest amount of the desired fatty acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.